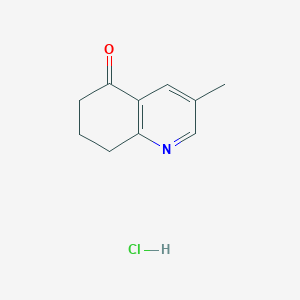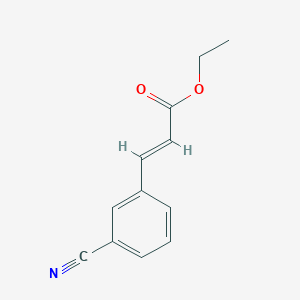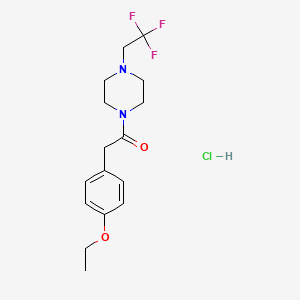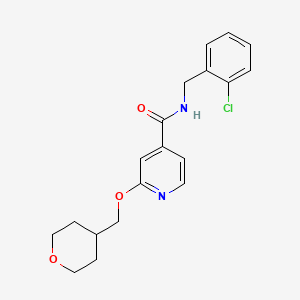![molecular formula C30H40F3N3O2S B2428492 2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine CAS No. 439094-69-6](/img/structure/B2428492.png)
2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is a chemical compound with the molecular formula C30H40F3N3O2S . It is a quinazoline derivative, a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives like 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine typically involves a series of steps. An appropriately substituted benzene is subjected to Friedel-Crafts acylation with a chloroalkylacyl chloride, followed by substitution of the chloro atom by 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to give the phenyl ketone products . The products then undergo reduction with sodium borohydride to afford the hydroxyl product .Molecular Structure Analysis
The molecular structure of 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine is characterized by the presence of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at various positions with different functional groups, including a dodecylsulfanyl group, two methoxy groups, a trifluoromethylphenylmethyl group, and an imine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine include Friedel-Crafts acylation, nucleophilic substitution, and reduction . These reactions involve the formation and breaking of chemical bonds, leading to the transformation of the starting materials into the desired product .Scientific Research Applications
Synthesis and Structural Analysis
The compound is related to the quinazoline derivatives, known for their significant roles in medical and material science research. For instance, a similar compound, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, was synthesized using the S-arylation method, noted for its simplicity and high conversion rate. The structural and molecular stability of such compounds is often attributed to weak but substantial intramolecular interactions, as identified through techniques like Hirshfeld surface analysis and crystallography (Geesi, 2020) (Gandhi et al., 2020).
Potential Therapeutic Applications
Quinazoline derivatives have demonstrated a wide range of pharmacologic activities, including antimalarial, antibacterial, and antitubercular properties. For example, 6,7-dimethoxyquinazoline-2,4-diamines, a related group, have been extensively studied for their antimalarial activity, showcasing the potential of such compounds in drug development (Mizukawa et al., 2021) (Asquith et al., 2019).
Role in Synthesis of Schiff Bases
Quinazoline derivatives are used as precursors in the synthesis of Schiff bases, which have numerous applications, including medicinal chemistry and catalysis. The process involves condensation with different substituted acetophenones, demonstrating the versatility of quinazoline compounds in synthetic chemistry (Navale et al., 2015).
Gastric Sparing Anti-Inflammatory Agents
Quinazolinone derivatives have been studied for their anti-inflammatory properties, offering potential as gastric sparing anti-inflammatory agents. This suggests the role of such compounds in designing safer anti-inflammatory medications (Manivannan & Chaturvedi, 2011).
Safety and Hazards
Future Directions
The future directions for research on 2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine could include further studies on its synthesis, properties, and potential applications. Given the interest in quinazoline derivatives for their potential pharmacological properties, it may also be of interest to investigate its biological activity and mechanism of action .
Properties
IUPAC Name |
2-dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O2S/c1-4-5-6-7-8-9-10-11-12-13-17-39-29-35-25-20-27(38-3)26(37-2)19-24(25)28(34)36(29)21-22-15-14-16-23(18-22)30(31,32)33/h14-16,18-20,34H,4-13,17,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRKVNDBFMSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2428416.png)

![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2428419.png)
![7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2428420.png)
![5-bromo-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2428421.png)

![1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2428426.png)

![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2428428.png)
![2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2428430.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428431.png)
![(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2428432.png)
